Hydrogen-Bond Donor Count: 3 HBD vs. 2 HBD
The target compound possesses three hydrogen-bond donor (HBD) groups—two from the primary amine on the aminomethyl substituent and one from the terminal hydroxyl of the hydroxyethyl chain—compared to only two HBD groups in the close positional isomer 2-(4-amino-2-methylpyrimidin-5-yl)ethanol (CAS 90221-21-9), where the aromatic NH2 contributes two donors without the methylene-spaced amine [1]. In drug design, each additional HBD can meaningfully alter aqueous solubility, membrane permeability, and target-binding pharmacophores. The increased HBD count in the target compound is a direct consequence of the aminomethyl (rather than amino) substitution at position 2, which introduces a flexible primary amine beyond the pyrimidine ring plane .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 3 HBD groups (aminomethyl NH2: 2 donors; hydroxyethyl OH: 1 donor) |
| Comparator Or Baseline | 2-(4-Amino-2-methylpyrimidin-5-yl)ethanol: 2 HBD groups (aromatic NH2: 2 donors; hydroxyethyl OH: 1 donor) |
| Quantified Difference | +1 HBD (50% increase relative to comparator) |
| Conditions | Structural analysis based on SMILES and PubChem computed descriptors |
Why This Matters
An additional hydrogen-bond donor significantly alters solubility, permeability, and protein-ligand interaction potential, making the target compound the preferred choice when designing inhibitors requiring a flexible, solvent-exposed primary amine for key hydrogen-bond contacts.
- [1] PubChem Compound Summary. 2-(4-Amino-2-methylpyrimidin-5-yl)ethanol. PubChem CID 129317411. Computed Properties: Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 4, Rotatable Bond Count = 2. View Source
